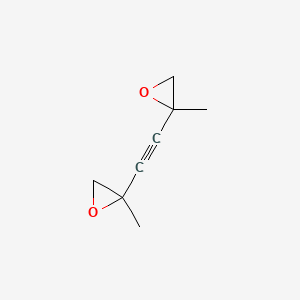
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne is an organic compound characterized by the presence of two epoxide groups and a triple bond within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-3-hexyne-2,5-diol.
Epoxidation: The key step involves the epoxidation of the triple bond to form the diepoxide. This can be achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the epoxide groups or the triple bond.
Substitution: Nucleophilic substitution reactions can occur at the epoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can lead to the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This reactivity can be harnessed in biochemical assays and drug development.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol: A precursor in the synthesis of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne.
2,5-Dimethylhexane: A structurally related compound without the epoxide groups and triple bond.
Uniqueness
This compound is unique due to the presence of both epoxide groups and a triple bond, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
42149-31-5 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2-methyl-2-[2-(2-methyloxiran-2-yl)ethynyl]oxirane |
InChI |
InChI=1S/C8H10O2/c1-7(5-9-7)3-4-8(2)6-10-8/h5-6H2,1-2H3 |
Clave InChI |
DECROJFJFVMMIP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C#CC2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



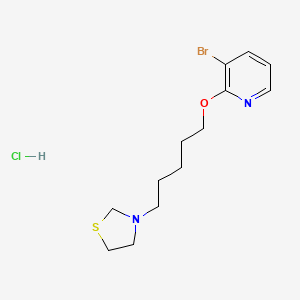
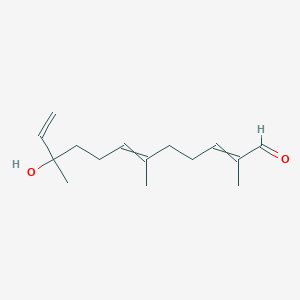

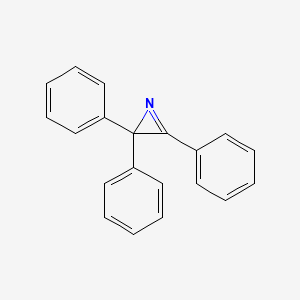

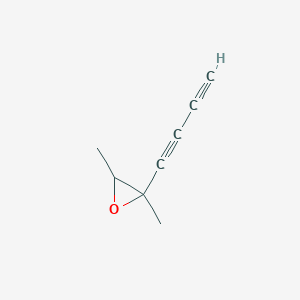
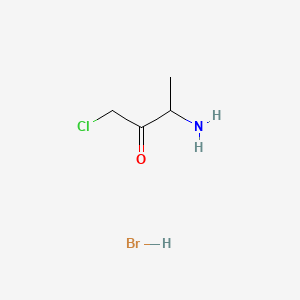
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
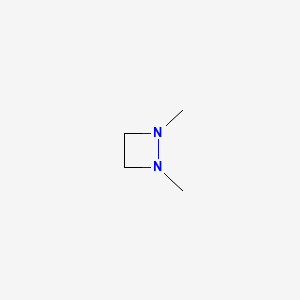
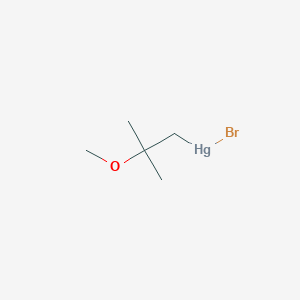
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

